2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one
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Overview
Description
Thiadiazole compounds are a class of organic compounds that contain a thiadiazole ring, which is a heterocyclic compound with three carbon atoms, one sulfur atom, and two nitrogen atoms in a five-membered ring . They have been studied for their various biological activities .
Synthesis Analysis
Thiadiazole derivatives can be synthesized by the reaction of appropriate precursors in the presence of suitable reagents . For example, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic techniques, including UV, FT-IR, 13C-NMR, and 1H-NMR methods .Chemical Reactions Analysis
Thiadiazole compounds can participate in various chemical reactions due to the presence of multiple reactive sites in their structure . They can undergo reactions such as cyclocondensation .Physical and Chemical Properties Analysis
Thiadiazole compounds exhibit a range of physical and chemical properties depending on their structure. They can exhibit high stability, high porosity, and high fluorescence performance .Scientific Research Applications
Synthesis and Chemical Transformations
- Research has focused on synthesizing and characterizing benzothiadiazine derivatives and related ring transformations, highlighting the versatility of these heterocyclic frameworks in organic synthesis. For example, cyclization of specific amides to benzothiadiazine derivatives under different conditions demonstrates the potential for creating diverse chemical entities with varying properties (Kalogirou et al., 2021).
Pharmacological Evaluations
- Some derivatives have been synthesized and evaluated for central nervous system (CNS) activities, including antidepressant and anxiolytic properties. For instance, certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives showed comparable efficacy to known reference drugs, indicating the potential for developing new therapeutic agents (Clerici et al., 2001).
Anticonvulsant and Muscle Relaxant Activities
- The anticonvulsant and muscle relaxant activities of new derivatives have been explored, showing promising results in preclinical models. This includes compounds with significant protection against tonic hind limb extension in maximal electroshock models and potent muscle relaxant activity in rodent models (Sharma et al., 2013).
Novel Hypnotic Agents
- Research into new ultra-short acting hypnotic agents has led to the development of compounds with potent in vivo activity, rapid onset of action, and short duration, without noticeable side effects. These agents are explored for potential use in anesthesia induction and maintenance (El-Subbagh et al., 2008).
Molecular Modeling and Biological Evaluation
- Advanced molecular modeling techniques have been employed to understand the interaction of thiadiazolo-diazepine analogs with biological targets, such as the GABAA receptor. This research aids in the design of compounds with specific pharmacological profiles, including short-acting hypnotic and neuromuscular blocking activities (El-Subbagh et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3OS2/c14-9-4-3-8(6-10(9)15)7-20-13-17-18-5-1-2-11(19)16-12(18)21-13/h3-4,6H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POODTRHSMFAYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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